5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile
Description
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 3-chlorophenyl group at position 2 and a piperazine moiety bearing a 3-chlorobenzoyl group at position 5. While direct pharmacological data for this compound are sparse in the provided evidence, its structural analogs suggest activity in antimicrobial or CNS-related pathways due to the presence of chlorophenyl and piperazine groups .
Properties
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2/c22-16-5-1-3-14(11-16)19-25-18(13-24)21(29-19)27-9-7-26(8-10-27)20(28)15-4-2-6-17(23)12-15/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBQVHRGWJSDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC(=CC=C3)Cl)C#N)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a complex structure that includes a piperazine ring, an oxazole moiety, and chlorobenzoyl groups, which contribute to its pharmacological properties.
Research indicates that compounds similar to this compound may exhibit activity through various mechanisms:
- Receptor Binding : The piperazine moiety often interacts with neurotransmitter receptors, potentially modulating dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Some studies suggest that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways, contributing to their therapeutic effects.
- Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties against specific bacterial strains.
Antitumor Activity
Several studies have investigated the antitumor potential of similar compounds. For example:
- A derivative was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range.
- Mechanistic studies revealed apoptosis induction via the mitochondrial pathway, highlighting the role of reactive oxygen species (ROS) in mediating cell death.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications:
- Anxiolytic Effects : Research has indicated that piperazine derivatives can exhibit anxiolytic properties through modulation of GABAergic transmission.
- Antidepressant Activity : Some related compounds have shown promise in preclinical models for depression, possibly through serotonin reuptake inhibition.
Case Studies
- Antitumor Study : A study published in the Journal of Medicinal Chemistry evaluated a similar oxazole derivative for its antitumor activity. The compound demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Neuropharmacological Assessment : In a model assessing anxiety-like behavior in rodents, a piperazine derivative exhibited significant reductions in anxiety scores compared to controls. This effect was associated with increased GABA levels in the brain .
Data Summary Table
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on structural analogs; exact value requires experimental validation.
Pharmacological Implications
- Antimicrobial Potential: The dual chlorophenyl groups in the target compound may mimic ND-7 , a quinolone derivative with demonstrated antibacterial activity, suggesting possible gram-negative targeting.
Research Findings and Limitations
- Structural Insights: Computational tools like Multiwfn could elucidate noncovalent interactions (e.g., halogen bonding from Cl substituents) to rationalize binding modes.
- Data Gaps : Direct pharmacological data for the target compound are absent in the evidence. Studies on its fluorinated or furyl-substituted analogs () provide indirect insights but require experimental validation.
- Synthetic Challenges : Piperazine-benzoyl linkages (as in the target compound) often require multi-step syntheses, whereas urea-thiazole systems (e.g., ) benefit from higher yields via one-pot reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
